molecular formula C14H12FNO2 B2710771 4-Fluorophenyl methyl(phenyl)carbamate CAS No. 526190-34-1

4-Fluorophenyl methyl(phenyl)carbamate

Cat. No.: B2710771
CAS No.: 526190-34-1
M. Wt: 245.253
InChI Key: AVXCRZCQILZACV-UHFFFAOYSA-N
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Description

4-Fluorophenyl methyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The presence of a fluorine atom in the phenyl ring of this compound can significantly alter its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl methyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or zirconium, can enhance the efficiency of the synthesis . Additionally, environmentally friendly approaches, such as the use of carbon dioxide as a carbonyl source, are being explored to reduce the environmental impact of carbamate production .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Fluorophenyl methyl(phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl methylcarbamate: Lacks the fluorine atom, resulting in different chemical properties.

    4-Chlorophenyl methyl(phenyl)carbamate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    4-Bromophenyl methyl(phenyl)carbamate: Contains a bromine atom, leading to different steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 4-Fluorophenyl methyl(phenyl)carbamate makes it unique compared to its analogs. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-fluorophenyl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCRZCQILZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331437
Record name (4-fluorophenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

526190-34-1
Record name (4-fluorophenyl) N-methyl-N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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